- α/Sulfono-γ-AApeptide hybrid analogs of glucagon with enhanced stability and prolonged in vivo activity, Journal of Medicinal Chemistry (2021, Journal of Medicinal Chemistry (2021), 64(18), 13893-13901 | Language: English, Database: CAplus and MEDLINE, 13893-13901 | Language: English, Database: CAplus and MEDLINE
Cas no 9007-92-5 (Glucagon (Human))
Glucagon (Human) structure
Product Name:Glucagon (Human)
CAS-Nr.:9007-92-5
MF:C153H226ClN43O49S
MW:3519.20827245712
CID:807505
PubChem ID:16132283
Update Time:2024-10-26
Glucagon (Human) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Glucagon
- Glucagon Hydrochloride(Human)
- Glucagon, Human
- Glucagon RecoMbinant
- Glucagonoid
- Glukagon
- glukagonnovo
- HG-Factor
- Hyperglycemic-glycogenolytic factor
- l-histidyl-l-seryl-l-glutaminylglycyl-l-threonyl-l-phenylalanyl-l-l-threonin
- Baqsimi
- Hyperglycemic factor
- MeSH ID: D005934
- Glucagon (Human)
- l-l-alpha-aspartyl-l-seryl-l-arginyl-l-arginyl-l-alanyl-l-glutaminyl-l-alpha-a
- spartyl-l-phenylalanyl-l-valyl-l-glutaminyl-l-tryptophyl-l-leucyl-l-methionyl-
- threonyl-l-seryl-l-alpha-aspartyl-l-tyrosyl-l-seryl-l-lysyl-l-tyrosyl-l-leucy
- glucagon[pig]
- his-ser-glu(nh2)-gly-thr-phe-thr-ser-asp-tyr-ser-lys-tyr-leu-asp-ser-arg-arg-a
- His-ser-glu(nh2)-gly-thr-phe-thr-ser-asp-tyr-ser-lys-tyr-leu-asp-ser-arg-arg-ala-glu(NH2)-asp-phe-val-glu(NH2)-trp-leu-met-asp(NH2)-thr
- Glucagon, porcine, for bioassay
- Glucagonum (INN-Latin)
- Glukagon Novo
- Gvoke HypoPen1 mg Auto-Injector
- AKOS040741791
- EINECS 232-708-2
- GVOKE HYPOPEN
- DTXCID701475001
- HG Factor
- GLUCAGON (MART.)
- Glucagon (Xenopus laevis)
- Bovine glucagon
- L-histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-alpha-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-alpha-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-alpha-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-L-threonine
- NCGC00167140-01
- GLUCAGON (USP MONOGRAPH)
- Glucagon1555
- glucagon injection, solution
- Gvoke HypoPen0.5 mg Auto-Injector
- Gvoke PFS0.5 mg Pre-filled Syringe
- F85453
- HIS-SER-GLU(NH2)-GLY-THR-PHE-THR-SER-ASP-TYR-SER-LYS-TY R-LEU-ASP-SER-ARG-ARG-ALA-GLU(NH2)-ASP-PHE-VAL-GLU(NH2)-TRP-LEU-MET-ASP(NH2)-THR
- NS00078784
- Glucagon, acetate salt, >=97.0% (HPLC)
- Glucagon, porcine, for immunoassay
- Glucagonum
- Glucagon (USP:INN:BAN:JAN)
- Big plasma glucagon
- Glucagon (pig)
- Gut glucagon-like immunoreactants
- Gvoke PFS1 mg Pre-filled Syringe
- Glucagon-like-immunoreactivity
- Glucagon, porcine
- Human glucagon, European Pharmacopoeia (EP) Reference Standard
- HSQGTFTSDYSKYLDSRRAQDFVQWLMNT
- 9007-92-5
- HSDB 3337
- Glucagon (ox)
- 16941-32-5
- Glucagone [DCIT]
- L-Threonine, L-histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-.alpha.-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-.alpha.-aspartyl-L-seryl-L-arginyl-L-argin yl-L-alanyl-L-glutaminyl-L-.alpha.-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-
- Glucagon (swine)
- Glucagon [USP:INN:BAN:JAN]
- L-Threonine, L-histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-alpha-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-alpha-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glytaminyl-L-alpha-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-
- Glucagon (Saimiri sciureus)
- Proglucagon (33-61)
- Gvoke KitVial
- Glucagon (1-29), bovine, human, porcine
- Glucagon HCl
- Glucagon (Mesocricetus auratus)
- His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr
- Gvoke PFS
- Glucagon, pig
- GLUCAGON (USP IMPURITY)
- Glucagon (1-29)
- SCHEMBL15268863
- Glucagonum [INN-Latin]
- UNII-76LA80IG2G
- DTXSID101016809
- Glucagon (dog)
- Gvoke Kit
- Glucagone
- H04AA01
- 76LA80IG2G
-
- MDL: MFCD00167532
- Inchi: 1S/C153H225N43O49S.ClH/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84;/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166);1H/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-;/m0./s1
- InChI-Schlüssel: RKGLLHCSSVJTAN-YYICOITRSA-N
- Lächelt: C12C=CC=CC=1NC=C2C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H](C(=O)O)[C@H](O)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H](NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@H](O)C)NC(=O)[C@@H](NC(=O)[C@H]([C@H](O)C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H](N)CC1N=CNC=1)CC1C=CC=CC=1)CC1C=CC(O)=CC=1)CC1=CC=C(O)C=C1)CC1=CC=CC=C1.Cl
Berechnete Eigenschaften
- Genaue Masse: 3516.59000
- Monoisotopenmasse: 3480.6157019g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 55
- Anzahl der Akzeptoren für Wasserstoffbindungen: 55
- Schwere Atomanzahl: 246
- Anzahl drehbarer Bindungen: 115
- Komplexität: 8160
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 31
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: 1000
- XLogP3: -16.9
- Topologische Polaroberfläche: 1560Ų
Experimentelle Eigenschaften
- Farbe/Form: Weißer Diamant Dodekaeder feiner Kristall. Geruchs- und geschmacksneutral
- Löslichkeit: 可溶于甲醇(非常轻微、加热、超声处理)、水
- PSA: 1564.04000
- LogP: 0.39110
- Löslichkeit: {"error_code":"54004","error_msg":"Please recharge"}< 3) \ alkaline (pH >{"error_code":"54004","error_msg":"Please recharge"}
Glucagon (Human) Sicherheitsinformationen
- WGK Deutschland:3
- Sicherheitshinweise: 22-24/25
- FLUKA MARKE F CODES:3-10-21
- RTECS:LZ3980000
- Lagerzustand:2-8°C
Glucagon (Human) Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028738-1mg |
Glucagon (Human) |
9007-92-5 | 97% | 1mg |
¥2472 | 2024-05-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G86000-1mg |
Glucagon |
9007-92-5 | 97% | 1mg |
¥2808.0 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HV084-1mg |
Glucagon |
9007-92-5 | ≥97.0% (HPLC) | 1mg |
¥2152.0 | 2022-02-28 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-495732-1 mg |
Glucagon-d9, |
9007-92-5 | 1mg |
¥4,061.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-495801-1 mg |
Glucagon trifluoroacetic acid salt, |
9007-92-5 | 1mg |
¥3,610.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-495732-1mg |
Glucagon-d9, |
9007-92-5 | 1mg |
¥4061.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-495801-1mg |
Glucagon trifluoroacetic acid salt, |
9007-92-5 | 1mg |
¥3610.00 | 2023-09-05 | ||
| MedChemExpress | HY-P0005-1mg |
Glucagon (Human) |
9007-92-5 | 99.84% | 1mg |
¥1200 | 2023-08-31 | |
| MedChemExpress | HY-P0005-5mg |
Glucagon (Human) |
9007-92-5 | 99.84% | 5mg |
¥3600 | 2023-08-31 | |
| MedChemExpress | HY-P0005-10mg |
Glucagon (Human) |
9007-92-5 | 99.84% | 10mg |
¥5400 | 2023-08-31 |
Glucagon (Human) Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Oxygen ; rt
1.2 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.4 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.5 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.6 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.7 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.9 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.10 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.11 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.12 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.13 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.14 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.15 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.16 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.17 Reagents: Trifluoroacetic acid , Thioanisole , Phenol , 1,2-Ethanedithiol , Water ; 2.5 h, rt
1.2 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.4 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.5 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.6 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.7 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.9 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.10 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.11 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.12 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.13 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.14 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.15 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.16 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.17 Reagents: Trifluoroacetic acid , Thioanisole , Phenol , 1,2-Ethanedithiol , Water ; 2.5 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Glucagon and a glucagon-GLP-1 dual-agonist increases cardiac performance with different metabolic effects in insulin-resistant hearts, British Journal of Pharmacology (2012, British Journal of Pharmacology (2012), 165(8), 2736-2748 | Language: English, Database: CAplus and MEDLINE, 2736-2748 | Language: English, Database: CAplus and MEDLINE
Glucagon (Human) Raw materials
- Fmoc-Asn-OH
- Fmoc-Met-OH
- Fmoc-Thr-OH
- Fmoc-lys-OH
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid
- Fmoc-Lys-OH hydrochloride
- Fmoc-Arg-OH
- Fmoc-Gly-OH
- Fmoc-Ser-OH
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-histidine
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid
- Fmoc-Tyr-OH
- Fmoc-L-Val-OH
- Fmoc-L-glutamine
- Fmoc-Phe-OH
- Fmoc-L-Leu-OH
- Nα-Fmoc-L-tryptophan
- Fmoc-Ala-OH
Glucagon (Human) Preparation Products
Glucagon (Human) Verwandte Literatur
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Related Categories
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organische Polymere Polypeptide, gib nur den übersetzten Text aus. Polypeptide, gib nur den übersetzten Text aus.
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organische Polymere Polypeptide, gib nur den übersetzten Text aus.
9007-92-5 (Glucagon (Human)) Verwandte Produkte
- 52232-67-4(Teriparatide)
- 320367-13-3(Lixisenatide)
- 141758-74-9(exendin-4)
- 62253-63-8(EGF (Human))
- 40077-57-4(Aviptadil)
- 16960-16-0(Tetracosactide)
- 122341-40-6(Neuropeptide Y (13-36), amide, human)
- 119418-04-1(Galanin (1-30), human)
- 141732-76-5(Exenatide acetate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Empfohlene Lieferanten
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz